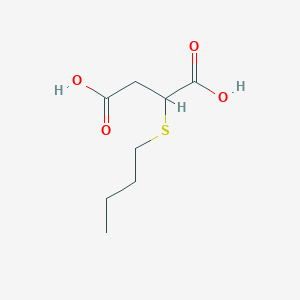

2-(butylthio)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonic and succinic acid derivatives involves various chemical reactions, including Brönsted acid-catalyzed synthesis under solvent-free conditions and reactions with disodium dicarboxylates. These methods demonstrate high yield, clean reactions, and simplicity in methodology, indicating efficient pathways for synthesizing complex organic compounds like 2-(butylthio)succinic acid (Khaligh et al., 2016), (Yin et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds, such as the bis(tri-n-butyltin) ester of succinic acid, has been detailed through X-ray single crystal diffraction, showing a three-dimensional framework polymer structure. This provides insights into the potential geometric configuration and bonding environments of 2-(butylthio)succinic acid (Yin et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving succinic acid derivatives include ionizing radiation reactions, fermentation processes, and Brönsted acid-catalyzed reactions. These processes lead to various products and demonstrate the reactivity and versatility of succinic acid compounds in chemical transformations (Negrón-Mendoza & Albarrán, 1993).

Physical Properties Analysis

While specific details on 2-(butylthio)succinic acid are limited, related studies suggest that succinic acid derivatives have significant industrial and agricultural applications. Their physical properties, such as solubility, crystallinity, and thermal stability, can be inferred based on similar compounds used in various applications (Glassner et al., 1995).

Scientific Research Applications

1. Biotechnological and Industrial Applications

2-(Butylthio)succinic acid, a derivative of succinic acid, plays a significant role in various industrial applications. Succinic acid, derived from the fermentation of agricultural carbohydrates, serves as a specialty chemical in the production of food and pharmaceutical products, surfactants and detergents, green solvents, biodegradable plastics, and growth stimulants for animals and plants (Zeikus, Jain, & Elankovan, 1999). This suggests the potential application of 2-(butylthio)succinic acid in similar domains due to its chemical relation to succinic acid.

2. Renewable Resource Conversion and Environmental Benefits

The transformation of biomass into valuable chemicals, such as succinic acid and its derivatives like 2-(butylthio)succinic acid, represents a sustainable approach to chemical production. Efficient biosynthesis of succinic acid from renewable resources highlights the potential of using 2-(butylthio)succinic acid in environmental-friendly applications. This conversion is crucial for the development of sustainable chemical industries and could include 2-(butylthio)succinic acid as a key intermediate (Jiang et al., 2017).

3. Catalytic and Chemical Industry Applications

The catalytic conversion of biomass-derived chemicals, including succinic acid and potentially 2-(butylthio)succinic acid, into other valuable chemical compounds is a growing area of interest. These conversions can lead to the production of industrial chemicals, polymers, and other compounds, thereby integrating 2-(butylthio)succinic acid into various chemical synthesis processes and industries (Choudhary, Nishimura, & Ebitani, 2012).

4. Construction Industry Application

Succinic acid, and by extension its derivative 2-(butylthio)succinic acid, can be utilized in the construction industry. Research has shown that succinic acid can influence the strength of concrete materials, suggesting potential applications of 2-(butylthio)succinic acid in construction additives to enhance material properties (Parashar et al., 2021).

5. Energy Storage and Battery Applications

The use of dicarboxylic acids, like succinic acid, in energy storage systems, such as aluminium-air batteries, opens avenues for 2-(butylthio)succinic acid in similar applications. Its chemical properties could make it a valuable additive in electrolyte solutions, enhancing the performance of these energy systems (Wang, Zhang, Lee, & Gao, 2015).

properties

IUPAC Name |

2-butylsulfanylbutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-3-4-13-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJMFWSSMKLWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylthio)succinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)